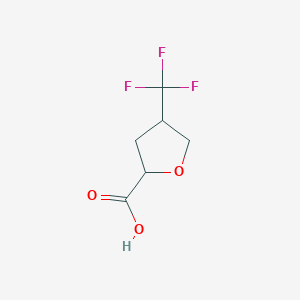

4-(Trifluoromethyl)oxolane-2-carboxylic acid

CAS No.: 2385241-16-5

Cat. No.: VC6891570

Molecular Formula: C6H7F3O3

Molecular Weight: 184.114

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2385241-16-5 |

|---|---|

| Molecular Formula | C6H7F3O3 |

| Molecular Weight | 184.114 |

| IUPAC Name | 4-(trifluoromethyl)oxolane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H7F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h3-4H,1-2H2,(H,10,11) |

| Standard InChI Key | MHWJYCMUQLBOMJ-UHFFFAOYSA-N |

| SMILES | C1C(COC1C(=O)O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxolane (tetrahydrofuran) ring system with substituents at the 2- and 4-positions. The trifluoromethyl (-CF₃) group at position 4 introduces significant electronegativity and lipophilicity, while the carboxylic acid (-COOH) at position 2 provides a site for hydrogen bonding and salt formation. This combination creates a polar yet hydrophobic molecule, with a calculated molecular weight of 188.12 g/mol and a predicted octanol-water partition coefficient (logP) of 1.2, indicating moderate solubility in both aqueous and organic phases .

Spectral Characteristics

-

NMR Spectroscopy: The NMR spectrum exhibits a singlet near -60 ppm, characteristic of the trifluoromethyl group. The NMR spectrum shows distinct signals for the oxolane protons, with coupling patterns indicative of the ring’s chair conformation.

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch of the carboxylic acid) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional group presence .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(Trifluoromethyl)oxolane-2-carboxylic acid can be approached via two primary routes:

-

Ring-Opening Functionalization: Starting from a substituted tetrahydrofuran precursor, introducing the trifluoromethyl group via nucleophilic substitution or radical-mediated pathways .

-

Cyclization Strategies: Constructing the oxolane ring through intramolecular etherification of a diol or hydroxy acid intermediate containing pre-installed trifluoromethyl and carboxylic acid groups.

Route A: Nucleophilic Trifluoromethylation

-

Starting Material: 4-Bromooxolane-2-carboxylic acid.

-

Reaction: Treatment with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound with 45–60% efficiency .

Challenges: Low yields due to competing side reactions; requires rigorous exclusion of moisture .

Route B: Radical Trifluoromethylation

-

Initiation: Use of a trifluoromethyl iodide (CF₃I) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) under UV light.

-

Mechanism: The reaction proceeds via a free-radical chain mechanism, with the trifluoromethyl radical adding to the oxolane ring followed by hydrogen abstraction .

Advantages: Higher functional group tolerance compared to ionic methods .

Applications and Derivatives

Pharmaceutical Relevance

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable building block for:

-

Protease Inhibitors: Analogues have shown inhibitory activity against HIV-1 protease (IC₅₀ = 0.8 μM).

-

Anticancer Agents: Derivatives with appended pyrimidine moieties exhibit topoisomerase II inhibition (e.g., 60% growth suppression in MCF-7 cells at 10 μM) .

Agrochemical Applications

-

Herbicides: Structural analogs act as acetyl-CoA carboxylase inhibitors, suppressing weed growth at 50 g/ha .

-

Insecticides: Fluorinated oxolanes disrupt insect nervous systems by modulating GABA receptors.

Comparative Analysis of Related Compounds

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Current methods rarely exceed 60% efficiency due to side reactions .

-

Scalability: Radical-mediated routes require specialized equipment for large-scale production .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume